molecular formula C21H16 B8708306 9-(4-Methylphenyl)anthracene CAS No. 23674-14-8

9-(4-Methylphenyl)anthracene

Cat. No.: B8708306
CAS No.: 23674-14-8
M. Wt: 268.4 g/mol
InChI Key: AXLPJYRRVDIBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-Methylphenyl)anthracene is a useful research compound. Its molecular formula is C21H16 and its molecular weight is 268.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

23674-14-8

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

9-(4-methylphenyl)anthracene

InChI

InChI=1S/C21H16/c1-15-10-12-16(13-11-15)21-19-8-4-2-6-17(19)14-18-7-3-5-9-20(18)21/h2-14H,1H3

InChI Key

AXLPJYRRVDIBKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5 g (1 eq, 15.6 mmol) of 9-bromo anthracene, 3.61 g of p-tolylboronic acid (1.7 eq, 26.5 mmol), 2.15 g (1.3 eq, 20.3 mmol) of Na2CO3, and 0.54 g (0.03 eq, 0.47 mmol) of tetrakis(triphenylphosphine)palladium were put into a 500-ml round-bottomed flask in Ar gas condition. 5 ml of THF and 2.2 ml of water, based on 1 mmol of p-tolylboronic acid, were added into the flask and refluxed at 85° C. for 16 hours. After the color of the solution changed to dark brown, water was added to the solution, and the organic phase was extracted using ethyl acetate. The extracted organic phase was dried using anhydrous magnesium sulfate and filtered to remove the solvent. The dried organic phase was dissolved in a small amount of toluene and separated using column chromatography (silica and hexane). A resulting solid was recrystallized using toluene and methanol to obtain 4.5 g (86%) of a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Five
Yield
86%

Synthesis routes and methods II

Procedure details

Name
substrate
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.02 mmol
Type
reagent
Reaction Step Three

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